molecular formula C4H2FIN2 B13100316 4-Fluoro-2-iodopyrimidine

4-Fluoro-2-iodopyrimidine

Cat. No.: B13100316
M. Wt: 223.97 g/mol
InChI Key: PSGAUEMJDUOOMR-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of both fluorine and iodine substituents on the pyrimidine ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodopyrimidine can be achieved through various methods. One common approach involves the halogenation of 4-fluoropyrimidine. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as iodotrimethylsilane, under controlled conditions to introduce the iodine atom at the 2-position of the pyrimidine ring .

Another method involves the direct fluorination of 2-iodopyrimidine using a fluorinating agent such as Selectfluor. This reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodopyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used in substitution reactions. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, along with ligands like triphenylphosphine, are used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodopyrimidine depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, through covalent or non-covalent binding. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to the modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-iodopyrimidine is unique due to the presence of both fluorine and iodine substituents on the pyrimidine ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it a versatile intermediate in organic synthesis. The fluorine atom enhances the compound’s stability and lipophilicity, while the iodine atom provides a reactive site for further functionalization through substitution and coupling reactions .

Properties

Molecular Formula

C4H2FIN2

Molecular Weight

223.97 g/mol

IUPAC Name

4-fluoro-2-iodopyrimidine

InChI

InChI=1S/C4H2FIN2/c5-3-1-2-7-4(6)8-3/h1-2H

InChI Key

PSGAUEMJDUOOMR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1F)I

Origin of Product

United States

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